ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate
CAS No.: 93185-75-2
Cat. No.: VC11999383
Molecular Formula: C12H15N3O4
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93185-75-2 |
|---|---|
| Molecular Formula | C12H15N3O4 |
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | ethyl (2E)-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate |
| Standard InChI | InChI=1S/C12H15N3O4/c1-4-19-12(16)9(3)13-14-11-6-5-10(15(17)18)7-8(11)2/h5-7,14H,4H2,1-3H3/b13-9+ |
| Standard InChI Key | XQMQMGLYROKWGF-UKTHLTGXSA-N |
| Isomeric SMILES | CCOC(=O)/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])C)/C |
| SMILES | CCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])C)C |
| Canonical SMILES | CCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])C)C |
Introduction
Ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate is a chemical compound belonging to the class of hydrazone derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The compound is available from suppliers like AstaTech Inc. with a purity of 95% and is identified by the MDL-MFCD28397429 code .
Synthesis and Preparation
The synthesis of ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate generally involves the reaction of ethyl propanoate with hydrazine derivatives, followed by condensation with nitro-substituted aromatic compounds. The specific synthesis pathway may vary depending on the starting materials and conditions used.
Synthesis Steps
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Preparation of Hydrazine Derivative: The first step involves preparing a hydrazine derivative that will react with the aromatic compound.
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Condensation Reaction: The hydrazine derivative is then condensed with a nitro-substituted aromatic compound to form the hydrazone linkage.
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Formation of Propanoate Ester: The final step involves forming the propanoate ester linkage, typically through an esterification reaction.
Biological Activities and Applications
Hydrazone derivatives, including ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate, are of interest in medicinal chemistry due to their potential biological activities. These compounds can interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Potential Biological Activities
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Enzyme Inhibition: Similar compounds have been shown to inhibit enzyme activity, which can lead to therapeutic effects.
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Signaling Pathway Modulation: They may also modulate signaling pathways, affecting cellular processes.
Future Research Directions
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Biological Activity Studies: Investigating the specific biological activities of this compound, such as enzyme inhibition or signaling pathway modulation.
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Pharmaceutical Development: Exploring its potential as a therapeutic agent, including formulation and bioavailability studies.
Given the limited specific data available on ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate, future studies should focus on characterizing its chemical properties, biological activities, and potential therapeutic applications.
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